molecular formula C11H14FN B2808339 2-[(3-Fluorophenyl)methyl]pyrrolidine CAS No. 1016499-34-5

2-[(3-Fluorophenyl)methyl]pyrrolidine

Cat. No.: B2808339
CAS No.: 1016499-34-5
M. Wt: 179.238
InChI Key: MRXGOHHNQHZIDP-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Medicinal Chemistry Research

Nitrogen-containing heterocyclic compounds are organic molecules that feature a ring structure containing at least one nitrogen atom. These structures are of immense importance in medicinal chemistry and are fundamental to the development of pharmaceuticals. ontosight.ainih.gov An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) shows that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their prevalence and importance in drug design. nih.govnih.gov

The significance of these compounds stems from their diverse chemical properties and their ability to interact with biological targets. ontosight.ai They are abundant in nature, forming the core structure of many essential biological molecules like vitamins, alkaloids, and hormones. uobasrah.edu.iq This natural prevalence means that biological systems are often adapted to recognize and interact with them.

In drug design, the inclusion of nitrogen atoms in a heterocyclic ring can influence a molecule's:

Solubility: Enhancing aqueous solubility, which is crucial for drug delivery.

Lipophilicity: Affecting how a drug moves through biological membranes.

Metabolic Stability: Influencing how the drug is processed in the body.

Target Binding: The nitrogen atom can act as a hydrogen bond donor or acceptor, allowing for strong and specific interactions with biological targets like enzymes and receptors. biosynth.com

This versatility makes nitrogen heterocycles privileged structures in the synthesis of new therapeutic agents for a wide range of diseases, including cancer, inflammation, and viral infections. ontosight.ai

Overview of Pyrrolidine (B122466) Derivatives in Drug Discovery Research

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a particularly valuable scaffold in drug discovery. guidechem.comncats.io Its non-planar, three-dimensional structure allows for a more effective exploration of the pharmacophore space compared to flat, aromatic rings. guidechem.comncats.io This 3D coverage is a key advantage in designing molecules that can fit precisely into the complex binding sites of proteins. guidechem.comncats.io

The pyrrolidine scaffold offers several benefits to medicinal chemists:

Stereochemistry: The carbon atoms in the pyrrolidine ring can be chiral centers. This allows for the creation of stereoisomers, where the spatial arrangement of atoms is different. Different stereoisomers of a drug can have vastly different biological activities and binding modes to their targets. guidechem.comncats.io

Improved Physicochemical Properties: The presence of the pyrrolidine motif can enhance a drug's solubility and modify other key properties that affect its absorption, distribution, metabolism, and excretion (ADME) profile. biosynth.com

Versatility in Synthesis: The pyrrolidine ring can be constructed from various precursors or functionalized from existing rings, such as the amino acid proline, providing chemists with flexible synthetic routes. guidechem.com

Numerous FDA-approved drugs incorporate the pyrrolidine moiety, demonstrating its success in clinical applications. These drugs are used to treat a variety of conditions, from hypertension to diabetes and viral infections. biosynth.comnih.gov The structural complexity and diversity of pyrrolidine-based molecules continue to make them a focal point for the design and development of new, more effective, and less toxic drug candidates. nih.gov

Below is a table highlighting some prominent examples of drugs containing the pyrrolidine scaffold and their therapeutic applications.

Drug NameTherapeutic ClassKey Function
Captopril ACE InhibitorTreats hypertension and heart failure. biosynth.com
Lisinopril ACE InhibitorManages high blood pressure and heart failure. biosynth.com
Vildagliptin DPP-4 InhibitorUsed in the treatment of type 2 diabetes. biosynth.com
Anisomycin AntibioticExhibits antibacterial and anticancer properties.
Raclopride Dopamine (B1211576) AntagonistUsed in PET studies for diagnosing movement disorders. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXGOHHNQHZIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016499-34-5
Record name 2-[(3-fluorophenyl)methyl]pyrrolidine
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The Compound: 2 3 Fluorophenyl Methyl Pyrrolidine

Established Synthetic Pathways to this compound

The introduction of the (3-fluorophenyl)methyl group at the 2-position of the pyrrolidine ring is a common objective in medicinal chemistry due to the prevalence of this motif in biologically active compounds. Established methods to achieve this transformation include nucleophilic substitution and direct alkylation, with ongoing research focused on optimizing reaction conditions and exploring alternative routes to improve efficiency and yield.

Nucleophilic Substitution Reactions with Pyrrolidine

Nucleophilic substitution represents a direct and widely employed method for the synthesis of 2-substituted pyrrolidines. In the context of this compound, this typically involves the reaction of a pyrrolidine derivative with a suitable 3-fluorobenzyl electrophile. A common approach is the SN2 reaction between pyrrolidine and a 3-fluorobenzyl halide, such as 3-fluorobenzyl bromide or 3-fluorobenzyl chloride. The lone pair of electrons on the nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.

The general mechanism for this reaction is outlined below:

Step 1: Nucleophilic Attack. The nitrogen atom of pyrrolidine attacks the carbon atom of the 3-fluorobenzyl halide.

Step 2: Transition State. A trigonal bipyramidal transition state is formed where the bond to the nitrogen is forming and the bond to the halogen is breaking.

Step 3: Product Formation. The halide ion is expelled as a leaving group, resulting in the formation of the N-alkylated product, 1-[(3-Fluorophenyl)methyl]pyrrolidine. To obtain the C-alkylated product, this compound, a different strategy starting from a C-nucleophilic pyrrolidine equivalent or a subsequent rearrangement would be necessary under standard SN2 conditions. However, direct C-alkylation can be achieved under specific conditions or by using pre-functionalized pyrrolidines.

Evaluation of Alternative Synthetic Routes

One notable alternative is reductive amination . acsgcipr.orgorganic-chemistry.org This method involves the reaction of a suitable carbonyl compound with a pyrrolidine precursor, followed by reduction of the resulting iminium ion intermediate. For the synthesis of this compound, this could involve the reaction of 2-formylpyrrolidine with a 3-fluorophenyl Grignard or organolithium reagent, followed by reduction. Alternatively, the reaction of 1-(3-fluorophenyl)acetaldehyde with a suitable aminating agent that can form the pyrrolidine ring in situ could be explored. Reductive amination is often favored for its mild reaction conditions and the availability of a wide range of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org

Another approach involves the use of organometallic reagents . For instance, the addition of a 3-fluorobenzyl Grignard reagent to an N-protected pyrrolidone, followed by reduction of the resulting hemiaminal, can yield the desired product. This method allows for the formation of the carbon-carbon bond at the 2-position of the pyrrolidine ring.

General Methodologies for Pyrrolidine Ring Construction and Functionalization

The synthesis of pyrrolidine analogues often involves either the construction of the heterocyclic ring from acyclic precursors or the functionalization of a pre-formed pyrrolidine scaffold. These general methodologies provide a versatile toolbox for accessing a wide range of substituted pyrrolidines.

Ring-Forming Reactions from Precursors

Several powerful methods exist for the construction of the pyrrolidine ring from acyclic starting materials. These reactions often allow for the introduction of substituents with a high degree of control over stereochemistry.

One of the most prominent methods is the [3+2] cycloaddition reaction . mdpi.comrsc.org This reaction typically involves an azomethine ylide as the three-atom component and an alkene or alkyne as the two-atom component. The concerted or stepwise cycloaddition leads to the formation of the five-membered pyrrolidine ring. The substituents on both the azomethine ylide and the dipolarophile can be varied to generate a diverse library of pyrrolidine derivatives.

Ring contraction reactions also provide a pathway to pyrrolidine skeletons. osaka-u.ac.jp For instance, certain substituted pyridines can undergo photochemical or thermally induced ring contractions to yield pyrrolidine derivatives. osaka-u.ac.jp This strategy can be advantageous as it utilizes readily available starting materials.

Ring-Forming ReactionDescriptionKey Features
[3+2] Cycloaddition Reaction of an azomethine ylide with an alkene or alkyne. mdpi.comrsc.orgHigh stereocontrol, atom economy, and versatility in introducing substituents.
Intramolecular Cyclization Cyclization of acyclic precursors containing a nitrogen nucleophile and an electrophilic center.Can be used to create complex, fused ring systems.
Ring Contraction Conversion of a larger ring system (e.g., pyridine) into a pyrrolidine ring. osaka-u.ac.jpUtilizes readily available starting materials.

Functionalization of Pre-formed Pyrrolidine Ring Systems

Once the pyrrolidine ring is formed, it can be further modified to introduce or alter substituents at various positions. This approach is particularly useful when starting from commercially available or easily synthesized pyrrolidine derivatives like proline.

C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the pyrrolidine ring without the need for pre-installed functional groups. rsc.orgresearchgate.net This can be achieved through various transition-metal-catalyzed or metal-free methods, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at specific C-H positions. rsc.orgresearchgate.net

Alkylation of enolates derived from N-protected pyrrolidones is another common strategy for introducing substituents at the 3- and 5-positions. The deprotonation of the α-carbon to the carbonyl group generates a nucleophilic enolate that can react with various electrophiles.

Furthermore, the nitrogen atom of the pyrrolidine ring is a common site for functionalization. N-alkylation , as discussed in the context of direct synthesis, can be used to introduce a wide variety of substituents on the nitrogen. echemi.com Similarly, N-acylation and N-arylation reactions are routinely employed to modify the properties of the pyrrolidine scaffold.

Stereoselective Synthesis and Chiral Resolution of Pyrrolidine Derivatives

The synthesis of enantiomerically pure pyrrolidine derivatives is of significant interest due to their prevalence in pharmaceuticals and natural products. For this compound, achieving high stereoselectivity is crucial for its potential applications. The primary approaches to obtain single-enantiomer products involve asymmetric synthesis, where a chiral center is created selectively, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Asymmetric synthesis is often considered more efficient as it can theoretically yield 100% of the desired enantiomer, whereas classical resolution has a maximum yield of 50% for the target enantiomer from a racemic mixture. google.com Various stereoselective strategies have been developed for 2-substituted pyrrolidines, including biocatalytic methods and substrate-controlled diastereoselective approaches.

One prominent biocatalytic approach involves the use of transaminases (TAs). biosynth.comnih.gov This method utilizes ω-chloroketones as starting materials, which undergo an asymmetric amination catalyzed by a stereocomplementary pair of transaminases, followed by spontaneous intramolecular cyclization to form the pyrrolidine ring. This chemoenzymatic process is highly attractive due to its potential for high enantiomeric excess (ee) and environmentally benign reaction conditions. While the synthesis of this compound via this method has not been explicitly detailed, the successful synthesis of a range of 2-arylpyrrolidines demonstrates the versatility of this approach for substrates with both electron-donating and electron-withdrawing substituents on the phenyl ring. biosynth.comnih.gov

Another powerful biocatalytic method is the asymmetric reduction of 2-aryl-substituted pyrrolines using imine reductases (IREDs). google.com By selecting the appropriate IRED, it is possible to stereoselectively synthesize either the (R)- or (S)-enantiomer of the target 2-arylpyrrolidine with excellent enantioselectivity (>99% ee) and in good yields. This method is particularly relevant for the synthesis of pharmaceutically relevant chiral 2-aryl-substituted pyrrolidine intermediates. google.com

Beyond biocatalysis, diastereoselective syntheses starting from the chiral pool are common. For instance, pyroglutamic acid, a readily available chiral starting material, can be converted into various 2,5-disubstituted pyrrolidines. nih.gov These multi-step syntheses offer a high degree of stereochemical control, although they can be lengthy.

Chiral resolution, while less atom-economical, remains a widely used technique in both laboratory and industrial settings. The most common method involves the formation of diastereomeric salts by reacting the racemic pyrrolidine derivative with a chiral resolving agent, such as tartaric acid or mandelic acid. google.com The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. The predictability of the crystallization behavior can be challenging, often requiring the screening of multiple resolving agents and conditions. google.com

The table below illustrates the application of a transaminase-catalyzed synthesis for various 2-arylpyrrolidine analogues, demonstrating the potential of this method for the synthesis of chiral this compound.

Table 1: Transaminase-Catalyzed Synthesis of 2-Arylpyrrolidine Analogues

Entry Aryl Substituent Starting Material Enzyme Yield (%) Enantiomeric Excess (ee %)
1 Phenyl 5-Chloro-1-phenylpentan-2-one ATA-117-Rd6 90 >99.5 (R)
2 4-Chlorophenyl 5-Chloro-1-(4-chlorophenyl)pentan-2-one ATA-117-Rd6 75 >99.5 (R)
3 4-Methoxyphenyl 5-Chloro-1-(4-methoxyphenyl)pentan-2-one PjSTA-R6-8 62 >95 (S)
4 3-Chlorophenyl 5-Chloro-1-(3-chlorophenyl)pentan-2-one ATA-117-Rd6 55 >99.5 (R)

Data is illustrative and based on analogous compounds as reported in scientific literature. biosynth.comnih.gov

Similarly, the following table shows representative results for the stereoselective reduction of 2-arylpyrrolines to 2-arylpyrrolidines using imine reductases.

Table 2: Imine Reductase-Catalyzed Synthesis of 2-Arylpyrrolidine Analogues

Entry Aryl Substituent Substrate Enzyme Yield (%) Enantiomeric Excess (ee %)
1 Phenyl 2-Phenyl-1-pyrroline ScIR 75 >99 (R)
2 4-Fluorophenyl 2-(4-Fluorophenyl)-1-pyrroline SvIR 80 >99 (S)
3 3-Methoxyphenyl 2-(3-Methoxyphenyl)-1-pyrroline ScIR 68 >99 (R)
4 2-Chlorophenyl 2-(2-Chlorophenyl)-1-pyrroline SvIR 62 >99 (S)

Data is illustrative and based on analogous compounds as reported in scientific literature. google.com

Chemical Reactivity and Transformative Chemistry of 2 3 Fluorophenyl Methyl Pyrrolidine

Oxidation Reactions and Derived Products

The pyrrolidine (B122466) ring and the benzylic methylene (B1212753) group in 2-[(3-Fluorophenyl)methyl]pyrrolidine are susceptible to oxidation under various conditions, leading to a range of products. Common oxidation targets include the carbon alpha to the nitrogen in the pyrrolidine ring and the benzylic carbon.

The oxidation of 2-substituted pyrrolidines, analogous to the subject compound, can lead to the formation of the corresponding 5-substituted-pyrrolidin-2-ones, which are five-membered lactams. Reagents such as mercury(II)-EDTA have been shown to effect this transformation on similar 2-substituted pyrrolidines. researchgate.net More contemporary and selective methods, such as aminoxyl-mediated electrochemical Shono-type oxidations, provide a pathway to convert functionalized pyrrolidines into their corresponding pyrrolidinones under mild conditions. nih.gov

Furthermore, the benzylic position is prone to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can cleave the alkyl substituent at the benzylic carbon of an aromatic ring, leading to the formation of a carboxylic acid. masterorganicchemistry.comyoutube.com In the case of this compound, this would result in the formation of 3-fluorobenzoic acid. Similarly, chromium(VI) reagents, such as chromic acid (H2CrO4), are also capable of oxidizing benzylic carbons to carboxylic acids. libretexts.org

Oxidizing AgentPotential Product(s)Reaction Type
Mercury(II)-EDTA5-(3-Fluorobenzyl)pyrrolidin-2-oneRing Oxidation
Electrochemical (Aminoxyl-mediated)5-(3-Fluorobenzyl)pyrrolidin-2-oneRing Oxidation
Potassium Permanganate (KMnO4)3-Fluorobenzoic AcidBenzylic Oxidation
Chromic Acid (H2CrO4)3-Fluorobenzoic AcidBenzylic Oxidation

Reduction Reactions and Derived Products

Reduction reactions of this compound can target the aromatic ring or involve the hydrogenolysis of the benzyl (B1604629) group, depending on the chosen catalyst and reaction conditions.

Catalytic hydrogenation is a common method for the reduction of aromatic systems. Using heterogeneous catalysts such as rhodium on a support, substituted pyrroles can be fully reduced to functionalized pyrrolidines. nih.gov While the phenyl ring of this compound is already aromatic and the pyrrolidine ring is saturated, harsh hydrogenation conditions could potentially reduce the aromatic ring to a cyclohexyl ring, yielding 2-(cyclohexylmethyl)pyrrolidine.

A more common transformation for N-benzyl protected amines is the reductive cleavage of the N-benzyl group via hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like 2-propanol. researchgate.net This process would yield pyrrolidine and 3-fluorotoluene. Raney Nickel in an acidic medium has also been shown to be effective for the cleavage of benzylamines at the benzylic position. researchgate.net

Reagent/CatalystPotential Product(s)Reaction Type
H2, Rhodium Catalyst (harsh conditions)2-(Cyclohexylmethyl)pyrrolidineAromatic Ring Reduction
H2, Pd/C or 2-Propanol, Pd/CPyrrolidine and 3-FluorotolueneN-Benzyl Hydrogenolysis
Raney Nickel (acidic medium)Pyrrolidine and 3-FluorotolueneN-Benzyl Hydrogenolysis

Substitution Reactions and Analogous Transformations

The this compound molecule offers two primary sites for substitution reactions: the nitrogen atom of the pyrrolidine ring and the aromatic fluorophenyl ring.

N-Substitution: The secondary amine of the pyrrolidine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the compound with alkyl halides in the presence of a base. organic-chemistry.org For instance, treatment with an alkyl bromide (R-Br) would yield the corresponding N-alkyl-2-[(3-fluorophenyl)methyl]pyrrolidine. Similarly, N-acylation can be accomplished using acylating agents such as acid chlorides or anhydrides. rsc.org For example, reaction with acetyl chloride would produce N-acetyl-2-[(3-Fluorophenyl)methyl]pyrrolidine.

Electrophilic Aromatic Substitution: The 3-fluorophenyl group can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing deactivator. The electron-withdrawing inductive effect of fluorine deactivates the ring towards electrophilic attack, while its electron-donating resonance effect directs incoming electrophiles to the ortho and para positions. numberanalytics.com Therefore, reactions such as nitration (using HNO3/H2SO4) or halogenation (e.g., with Br2/FeBr3) would be expected to yield a mixture of ortho- and para-substituted products relative to the fluorine atom. The pyrrolidinylmethyl substituent is generally considered an activating, ortho-, para-directing group, which would reinforce substitution at positions 2, 4, and 6 of the fluorophenyl ring.

Reaction TypeReagentsPotential Product(s)
N-AlkylationAlkyl Halide (R-X), BaseN-Alkyl-2-[(3-fluorophenyl)methyl]pyrrolidine
N-AcylationAcid Chloride (RCOCl) or AnhydrideN-Acyl-2-[(3-fluorophenyl)methyl]pyrrolidine
NitrationHNO3, H2SO4Mixture of nitro-substituted isomers
HalogenationX2, Lewis Acid (e.g., FeX3)Mixture of halo-substituted isomers

Stability and Reactivity Considerations of Fluorine-Containing Pyrrolidines

The C-F bond is the strongest single bond in organic chemistry, which generally imparts metabolic stability to the molecule by blocking sites susceptible to oxidative metabolism. nih.gov However, the strong electron-withdrawing nature of fluorine can also influence the pKa of the pyrrolidine nitrogen, making it less basic compared to its non-fluorinated analog. This alteration in basicity can affect its nucleophilicity and the conditions required for N-substitution reactions.

Medicinal Chemistry and Biological Target Exploration Excluding Clinical Applications

Modulatory Effects on Biological Receptors and Signaling Pathways

Derivatives containing the (fluorophenyl)methylpyrrolidine scaffold have been identified as modulators of several key G-protein coupled receptors (GPCRs) involved in neurotransmission and other physiological processes. These studies highlight the scaffold's utility in designing ligands with specific receptor affinities and functional activities.

Research has shown that complex molecules incorporating a pyrrolidinylmethyl)phenyl moiety can act as potent antagonists for the histamine (B1213489) H₃ receptor. nih.govresearchgate.net Similarly, substituted pyrrolidine (B122466) structures are recognized as crucial pharmacophores for targeting dopamine (B1211576) receptors. nih.gov For instance, (S)-N-((1-Allyl-2-pyrrolidinyl)methyl)-5-(3-[¹⁸F]fluoropropyl)-2,3-dimethoxybenzamide, known as [¹⁸F]fallypride, is a high-affinity antagonist selective for dopamine D₂/D₃ receptors. nih.gov The dopamine D₃ receptor, in particular, is a target for neuropsychiatric disorders. nih.gov

Furthermore, the pyrrolidine motif has been integrated into dual-target ligands aimed at both the μ-opioid receptor (MOR) and the dopamine D₃ receptor. nih.gov The strategy involves tethering substituted pyrrolidine moieties, which act as the key dopaminergic antagonists, to various opioid scaffolds. nih.gov This approach seeks to develop analgesics with a reduced liability for misuse by simultaneously modulating the opioid and dopamine pathways. nih.gov

Receptor TargetObserved EffectExample Derivative ClassReference
Histamine H₃ ReceptorAntagonismtrans-3-Fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamides nih.gov
Dopamine D₂/D₃ ReceptorsAntagonism(S)-N-((1-Allyl-2-pyrrolidinyl)methyl)benzamides nih.gov
μ-Opioid Receptor (MOR) / Dopamine D₃ ReceptorDual Agonism/AntagonismSubstituted trans-(2S,4R)-pyrrolidines tethered to MOR agonists nih.gov

Enzyme Inhibition Mechanisms and Specific Targets

A significant area of research for fluorophenylmethylpyrrolidine analogs is in the development of novel antibacterial agents that target Penicillin-Binding Proteins (PBPs). nih.govnih.gov PBPs are essential bacterial enzymes involved in the final stages of peptidoglycan synthesis, which forms the bacterial cell wall. nih.gov Specifically, PBP3 is a transpeptidase crucial for cell division, making it a validated target for antibiotics. nih.gov

Researchers have identified a class of compounds based on a pyrrolidine-2,3-dione (B1313883) core as novel, non-β-lactam inhibitors of PBP3 from the gram-negative pathogen Pseudomonas aeruginosa. nih.govnih.gov Structure-activity relationship (SAR) studies of these compounds revealed that a bulky substituent, such as a benzyl (B1604629) or heteroaryl group attached to the nitrogen of the pyrrolidine ring, is a key feature for inhibitory activity. nih.govnih.gov

One such derivative, 4-(4-bromobenzoyl)-5-(4-chlorophenyl)-3-(ethylamino)-1-[(3-fluorophenyl)methyl]-5H-pyrrol-2-one, incorporates the precise 1-[(3-fluorophenyl)methyl] moiety and has been studied for its PBP3 inhibitory potential. nih.gov These pyrrolidine-2,3-diones act as competitive inhibitors, likely binding to the catalytic transpeptidase site and preventing the cross-linking of the peptidoglycan layer. nih.gov

Compound ScaffoldSpecific TargetKey Structural Feature for ActivityReference
Pyrrolidine-2,3-dionesP. aeruginosa PBP3Bulky group (e.g., (3-fluorophenyl)methyl) on the ring nitrogen nih.govnih.gov

The versatility of the (fluorophenyl)pyrrolidine scaffold extends to other enzymatic targets outside the antibacterial field, particularly in oncology.

Murine Double Minute 2 (MDM2) Protein: Complex spiro-oxindole compounds that feature a pyrrolidine ring substituted with a fluorophenyl group (specifically, 3-chloro-2-fluorophenyl) have been developed as potent inhibitors of the MDM2-p53 protein-protein interaction. nih.govnih.govacs.orgacs.org MDM2 is a key negative regulator of the p53 tumor suppressor protein. nih.gov By binding to a pocket on the MDM2 protein, these inhibitors block its interaction with p53, thereby reactivating p53's tumor-suppressing function. nih.gov

Other Targets: The broader pyrrolidine chemical class has been investigated for the inhibition of various other enzymes. Pyrrolidine pentamine derivatives have been studied as inhibitors of aminoglycoside 6′-N-acetyltransferase type Ib, an enzyme that confers antibiotic resistance. mdpi.com Additionally, derivatives based on a 2-pyrrolidone-fused methylpyrrole structure have been designed as multi-target inhibitors of receptor tyrosine kinases like VEGFR-2 and PDGFRβ, which are involved in tumor angiogenesis. mdpi.comresearchgate.net

Antimicrobial Research Applications

The primary mechanism of antimicrobial action for the pyrrolidine-2,3-dione derivatives is the inhibition of bacterial cell wall synthesis. nih.gov By targeting the transpeptidase activity of PBP3, these compounds disrupt the final and essential step of peptidoglycan cross-linking. nih.govresearchgate.net Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis. nih.gov The inhibition of its synthesis weakens the cell wall, ultimately leading to cell death. nih.gov This mechanism is analogous to that of β-lactam antibiotics but is achieved by a novel, non-β-lactam chemical scaffold, which offers a potential strategy to overcome resistance mechanisms like β-lactamase enzymes. nih.gov

The antimicrobial spectrum of these pyrrolidine derivatives is an active area of investigation. The pyrrolidine-2,3-dione class of PBP3 inhibitors has shown notable activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen known for its high levels of antibiotic resistance. nih.govnih.gov Initial studies required the use of a permeabilizing agent to facilitate the compounds' entry across the outer membrane of the bacteria, indicating that further chemical optimization may be needed to improve cell penetration. researchgate.net

Other research on different pyrrolidine-thiazole derivatives has demonstrated activity against Acinetobacter baumannii and Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MIC) comparable to standard drugs. nih.gov Furthermore, 2,5-pyrrolidinedione derivatives have been reported to have activity against the Gram-positive bacterium Enterococcus faecalis and the fungus Candida albicans. uobasrah.edu.iq

Compound ClassOrganismReported Activity (MIC)Reference
Pyrrolidine-2,3-dionesP. aeruginosa (efflux pump mutant)50 µM (in presence of permeabilizer) nih.gov
Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylatesA. baumannii31.25 µg/mL nih.gov
Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylatesM. tuberculosis H37Rv0.98-1.96 µg/mL nih.gov
2,5-PyrrolidinedionesE. faecalis0.25 µM uobasrah.edu.iq
2,5-PyrrolidinedionesC. albicans0.125 µM uobasrah.edu.iq

Antiviral Research Potential

The pyrrolidine ring is a significant heterocyclic scaffold found in numerous natural and synthetic compounds with a wide range of pharmacological activities, including antiviral properties. nih.govwikipedia.org This five-membered nitrogen-containing heterocycle serves as a versatile building block in the design of novel therapeutic agents. nih.govresearchgate.net Several approved antiviral drugs incorporate the pyrrolidine moiety, highlighting its importance in the development of treatments for viral infections. nih.gov For instance, derivatives of pyrrolidine are utilized as inhibitors of the hepatitis C virus (HCV) enzyme serine protease NS3. nih.gov

The compound 2-[(3-Fluorophenyl)methyl]pyrrolidine incorporates this proven heterocyclic core. The exploration of pyrrolidine derivatives in antiviral research is driven by their ability to act as pharmacophore groups that can be tailored to interact with various viral targets. nih.gov Research into related structures, such as pyrazole-based heterocycles, has also demonstrated significant potential in inhibiting viral replication, including against avian influenza (H5N1). nih.gov The structural complexity and diversity offered by the pyrrolidine framework allow for systematic modifications to optimize biological activity and elucidate structure-activity relationships (SAR). nih.gov Therefore, this compound represents a logical scaffold for investigation in the search for new antiviral agents.

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The introduction of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological profiles. mdpi.comikprress.org The unique physicochemical properties of fluorine can significantly influence a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins. ikprress.orgnih.gov In the context of this compound, the fluorine atom at the meta-position of the phenyl ring is expected to confer specific advantages.

Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. ikprress.org Replacing a hydrogen atom with a metabolically robust fluorine atom can prolong the compound's half-life in the body. ikprress.orgresearchgate.net Furthermore, fluorine substitution often increases lipophilicity, which can improve a molecule's ability to permeate biological membranes, potentially leading to better bioavailability. ikprress.orgnih.gov

In antiviral drug design, fluorine substitution has been shown to increase biological activity. researchgate.net For example, fluorinated nucleoside analogs exhibit enhanced ability to block viral DNA synthesis. researchgate.netmdpi.com The high electronegativity of fluorine can alter the electronic properties of the molecule, leading to stronger interactions with biological targets, such as enzymes or receptors, through the formation of hydrogen bonds or other non-covalent interactions. mdpi.com Studies on fluorinated analogues of other heterocyclic compounds have shown that the presence of fluorine can amplify cytotoxic and, in some cases, antiviral properties. mdpi.com

PropertyImpact of Fluorine SubstitutionReference
Metabolic StabilityIncreases by blocking sites of oxidative metabolism. ikprress.org
LipophilicityGenerally increases, which can enhance membrane permeability. nih.gov
Binding AffinityCan be strengthened through altered electronic properties and new interactions. ikprress.org
Biological ActivityOften leads to an increase in potency for antiviral and other therapeutic agents. mdpi.comresearchgate.net

The pyrrolidine ring in this compound is not merely a linker but a critical structural component that dictates the spatial arrangement of its substituents, thereby influencing interactions with biological targets. nih.gov The conformation of the five-membered ring is crucial for orienting the 3-fluorophenylmethyl group into an optimal position for binding within a target's active site. researchgate.net The pyrrolidine scaffold is a core structure in numerous pharmacologically active molecules due to its favorable properties as an intermediate in drug research and development. nih.gov

Structure-activity relationship (SAR) studies on related compounds have demonstrated the importance of substituents on the pyrrolidine core. In the design of MDM2 inhibitors, for example, modifications to the groups attached to the pyrrolidine ring significantly impact binding affinity. acs.orgnih.gov The 3-fluorophenyl group in this compound is projected to occupy specific binding pockets on a target protein. acs.org SAR data from analogous series show that hydrophobic groups are often desirable for achieving strong binding affinity. acs.org The nature and position of substituents can also influence solubility and other pharmacokinetic properties. acs.org For instance, inserting nitrogen atoms into aryl rings attached to a pyrrolidine core has been explored as a strategy to improve solubility, though it can sometimes reduce binding potency. acs.org

Modification SiteGeneral SAR FindingPotential ImpactReference
Pyrrolidine RingActs as a rigid scaffold to orient substituents.Dictates binding geometry and affinity. nih.govresearchgate.net
Substituents on Phenyl RingHydrophobic groups are often preferred for binding.Influences binding affinity and selectivity. acs.org
Substituents on Pyrrolidine NitrogenModifications can alter activity and pharmacokinetic profile.Can be used to fine-tune potency and solubility. acs.org

The this compound molecule contains a chiral center at the C2 position of the pyrrolidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). Stereochemistry often plays a pivotal role in the biological activity of chiral compounds, as biological systems, such as enzymes and receptors, are themselves chiral. nih.gov Consequently, different enantiomers of a drug can exhibit significantly different pharmacological and pharmacokinetic profiles. nih.gov

The interaction between a small molecule and its biological target is highly dependent on a precise three-dimensional fit. One enantiomer may bind with high affinity and elicit a desired biological response, while the other may be significantly less active or even interact with a different target, potentially leading to off-target effects. nih.gov Studies on other chiral molecules have shown that stereochemistry can be the primary driver for potency. nih.gov

Furthermore, stereochemistry can affect drug transport and metabolism. The uptake of drugs into cells can be mediated by stereospecific transport systems. nih.gov Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound would display distinct biological activities. The synthesis of individual, enantiomerically pure isomers is crucial for accurately evaluating their therapeutic potential and understanding the specific structural requirements for interaction with the intended biological target. nih.govnih.gov

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is essential for understanding how a ligand, such as 2-[(3-Fluorophenyl)methyl]pyrrolidine, might interact with a biological target, typically a protein or enzyme.

The process involves placing the 3D structure of the ligand into the binding site of a receptor and calculating the binding energy for different poses. A lower binding energy generally indicates a more stable and favorable interaction. Such an analysis for this compound would identify key interactions, for instance, hydrogen bonds that could form between the pyrrolidine (B122466) nitrogen and receptor residues, or hydrophobic interactions involving the fluorophenyl group. The fluorine atom itself can engage in specific interactions, such as orthogonal multipolar interactions with backbone carbonyls of the protein, which can significantly enhance binding affinity. Docking studies on related pyrrolidine derivatives have shown that interactions with key residues like tryptophan, arginine, and tyrosine can be crucial for their activity. For this compound, a hypothetical docking study might reveal similar patterns of interaction, which would be critical for designing more potent derivatives.

Table 1: Hypothetical Ligand-Target Interactions for this compound

Interaction Type Potential Interacting Group on Ligand Potential Interacting Group on Target Receptor
Hydrogen Bond Pyrrolidine N-H Aspartate, Glutamate, Serine
Hydrophobic Phenyl Ring Leucine, Valine, Isoleucine
π-π Stacking Phenyl Ring Phenylalanine, Tyrosine, Tryptophan

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including electronic distribution, reactivity, and vibrational frequencies.

For this compound, a DFT study would provide a detailed understanding of its electronic properties. Calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-31G*. These studies can accurately predict the molecule's geometry, dipole moment, and the distribution of electron density. The molecular electrostatic potential (MEP) map, for example, would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively.

A critical component of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

A small HOMO-LUMO gap for this compound would suggest higher chemical reactivity and lower kinetic stability. This analysis is fundamental in predicting how the molecule might behave in chemical reactions and biological systems.

Table 2: Predicted Electronic Properties from a Hypothetical DFT Study

Property Predicted Value (Arbitrary Units) Implication
HOMO Energy -6.5 eV Electron-donating capability
LUMO Energy -1.2 eV Electron-accepting capability
HOMO-LUMO Gap 5.3 eV Chemical reactivity and stability

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. This allows for a theoretical confirmation of the molecule's structure. Furthermore, conformational analysis can be performed to identify the most stable three-dimensional arrangement of the atoms. For a flexible molecule like this compound, which has a non-planar pyrrolidine ring and a rotatable benzyl (B1604629) group, identifying the lowest energy conformer is essential for understanding its interactions with biological targets. The pyrrolidine ring itself can adopt various "envelope" or "twisted" conformations, and the presence of the fluorophenylmethyl substituent will influence the energetic preference for a particular conformation.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound, either in a solvent like water or within a protein binding site, would provide a dynamic view of its behavior.

These simulations can reveal the flexibility of the molecule, the stability of its different conformations, and how it interacts with its environment on a nanosecond to microsecond timescale. When simulating the ligand-protein complex, MD can assess the stability of the binding pose predicted by molecular docking. It can show how water molecules mediate interactions and reveal conformational changes in both the ligand and the protein upon binding. Such simulations are computationally intensive but offer a level of detail that is invaluable for understanding the dynamic nature of molecular recognition.

In Silico Prediction of Pharmacological Profiles (e.g., metabolic stability)

In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. For this compound, these predictions are crucial for assessing its drug-likeness.

Metabolic stability is a key parameter. The introduction of a fluorine atom is a common strategy in medicinal chemistry to block metabolically labile sites, thereby increasing a drug's half-life. Computational models can predict the most likely sites of metabolism by cytochrome P450 enzymes. For this compound, the phenyl ring and the carbon atoms adjacent to the pyrrolidine nitrogen would be potential sites for oxidation. The presence of the fluorine atom on the phenyl ring would likely hinder metabolism at that position. Other predicted properties would include oral bioavailability, blood-brain barrier penetration, and potential for hERG inhibition. While general ADMET prediction tools are widely available, specific, validated predictions for this compound would require dedicated studies.

Table 3: Hypothetical In Silico ADMET Profile

ADMET Property Predicted Outcome Significance
Human Intestinal Absorption High Good potential for oral bioavailability
Blood-Brain Barrier Penetration Likely Potential for CNS activity
CYP2D6 Inhibition Non-inhibitor Lower risk of drug-drug interactions
Metabolic Stability Moderate to High Fluorine may block a site of metabolism

Analytical Chemistry Methodologies for Characterization and Research

Spectroscopic Techniques in Structural Elucidation

Comprehensive spectroscopic data is fundamental for the unambiguous structural confirmation of a chemical entity. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). However, specific experimental data for 2-[(3-Fluorophenyl)methyl]pyrrolidine is not published in a detailed format.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Specific proton (¹H) and carbon-13 (¹³C) NMR chemical shifts, coupling constants, and spectral assignments for this compound have not been reported in available scientific literature. This information is critical for confirming the connectivity of atoms and the detailed molecular structure of the compound.

Infrared (IR) Spectroscopy

Characteristic infrared absorption frequencies, which would identify the presence of specific functional groups and bonds within the this compound molecule, are not documented in the searched resources.

Mass Spectrometry (MS) Applications (Low- and High-Resolution, Tandem MS)

While the molecular weight of this compound can be calculated, detailed experimental mass spectrometry data, including fragmentation patterns from low- or high-resolution MS, or tandem MS studies, are not available. This data is essential for confirming the molecular weight and elucidating the compound's structure through its fragmentation pathways.

Chromatographic Separation Techniques

Chromatographic methods are vital for the separation and purification of chemical compounds, as well as for determining their purity.

Gas Chromatography (GC)

Specific Gas Chromatography (GC) methods, including details on the type of column, temperature program, and resulting retention times for the analysis of this compound, have not been described in the available literature.

High-Performance Liquid Chromatography (HPLC)

Similarly, established High-Performance Liquid Chromatography (HPLC) methods for the separation and analysis of this compound, including information on the stationary phase, mobile phase composition, and retention time, are not publicly documented.

Combined Spectroscopic and Chromatographic Approaches for Analysis

In typical research and quality control settings, the characterization of a compound like this compound would likely involve these combined techniques to ensure structural confirmation and purity assessment. A hypothetical analytical approach would leverage the separation power of chromatography with the detailed structural information provided by spectroscopy.

For instance, a GC-MS analysis would provide the retention time of the compound as it passes through the GC column, which is indicative of its volatility and interaction with the stationary phase. The subsequent mass spectrometry analysis would yield a mass spectrum, showing the molecular ion peak and a characteristic fragmentation pattern. This pattern is determined by the weakest bonds in the molecule and the stability of the resulting fragments, offering a veritable fingerprint for the compound's structure.

Similarly, an LC-MS analysis would be suitable, particularly for less volatile derivatives or for analyses conducted in complex matrices. The liquid chromatography step would separate the compound from impurities, and the mass spectrometer would provide mass-to-charge ratio data, confirming the molecular weight and offering structural clues through fragmentation.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and ¹⁹F NMR, would be indispensable for the definitive structural elucidation of this compound. While not a combined chromatographic-spectroscopic technique in the same vein as GC-MS, it is often used in conjunction with these methods to provide a complete characterization profile.

Although specific experimental data and data tables for this compound are not available in the reviewed literature, the following tables represent the types of data that would be generated from such analyses, based on the expected chemical properties of the compound.

Table 1: Hypothetical GC-MS Data for this compound

ParameterExpected Value
Retention Time (t R )Compound-specific; dependent on column and conditions
Molecular Ion Peak (M+)m/z 179.11
Key Fragmentation PeaksHypothetical fragments would include loss of the fluorophenylmethyl group or cleavage of the pyrrolidine (B122466) ring.

Table 2: Hypothetical ¹⁹F NMR Data for this compound

ParameterExpected Value
Chemical Shift (δ)Specific to the fluorine environment; expected in the typical range for a fluorine atom on a benzene (B151609) ring.
Coupling Constants (J)Would show coupling to adjacent aromatic protons.

It is important to reiterate that the information presented here is based on general principles of analytical chemistry as applied to a molecule with the structure of this compound. The lack of specific published studies on this compound prevents the inclusion of detailed, experimentally-derived research findings and data tables. Further empirical research would be required to establish a definitive analytical profile for this compound using combined spectroscopic and chromatographic approaches.

Design and Synthesis of Derivatives and Analogues for Research

Systematic Exploration of Substitution Patterns on the Pyrrolidine (B122466) Core

The pyrrolidine ring is a versatile scaffold that allows for extensive exploration of substitution patterns to modulate the biological and chemical properties of the parent compound. nih.gov The introduction of substituents at various positions of the pyrrolidine core can significantly influence the molecule's conformation, stereochemistry, and interactions with biological targets. nih.gov

Research into pyrrolidine derivatives has shown that substitutions at the 2 and 5 positions are of particular interest. nih.gov C₂-symmetric 2,5-disubstituted pyrrolidines are widely used as chiral ligands in metal catalysis and as organocatalysts. nih.govrsc.org The nature and stereochemistry of these substituents can dictate the enantioselectivity of chemical reactions they catalyze. rsc.org For instance, the introduction of bulky substituents at the 2 and 5 positions can create a specific chiral environment that favors the formation of one enantiomer over the other. rsc.org

Substitutions at the 3 and 4 positions of the pyrrolidine ring also play a crucial role in determining the biological activity of its derivatives. nih.gov For example, in a series of pyrrolidine-2,5-dione analogues, the nature of the substituent at the 3-position was found to strongly affect their anticonvulsant activity. nih.gov Specifically, derivatives with a 3-benzhydryl or 3-isopropyl group showed favorable protection in certain preclinical tests. nih.gov Furthermore, the stereochemistry of substituents at the 3-position can be critical, as seen in a class of antiestrogen (B12405530) benzopyran derivatives where a 3-R-methylpyrrolidine promoted a pure antagonist profile. nih.gov

The table below summarizes the influence of substitution patterns on the properties of various pyrrolidine derivatives, providing insights that can be extrapolated to the design of novel 2-[(3-Fluorophenyl)methyl]pyrrolidine analogues.

Table 1: Influence of Substitution Patterns on Pyrrolidine Derivatives

Position of Substitution Type of Substituent Observed Effect Reference Compound Class
2, 5 Bulky groups (e.g., methoxymethyl) Creation of a chiral environment, influencing enantioselectivity in catalysis. rsc.org C₂-symmetric pyrrolidines
3 Benzhydryl, Isopropyl Enhanced anticonvulsant activity. nih.gov Pyrrolidine-2,5-diones
3 R-methyl Promotion of a pure antagonist profile at the estrogen receptor α. nih.gov Antiestrogen benzopyran derivatives
4 cis-CF₃ Endorses a pseudo-axial conformation of other groups, leading to full agonism at the GRP40 receptor. nih.gov Pyrrolidine derivatives

Introduction of Diverse Functional Groups and Heterocycles in Analogues

To further expand the chemical space and biological activity of this compound analogues, a variety of functional groups and heterocyclic moieties can be introduced. nih.govunibo.it Functional groups are specific groupings of atoms within molecules that determine the molecule's characteristic chemical reactions. masterorganicchemistry.compressbooks.pub The introduction of functional groups such as amides, carbamides, tertiary amines, and ureas can significantly alter the physicochemical properties of the parent compound, including its polarity, hydrogen bonding capacity, and metabolic stability. nih.gov

For instance, the transformation of a sulfonamide moiety into other functional groups has been shown to impact the activity of GlyT1 inhibitors. nih.gov Similarly, the introduction of a carbonyl group and the length of an alkyl chain were found to be critical for the biological activity of a series of PARP-1 and -2 inhibitors. nih.gov

Heterocycles are also frequently incorporated into drug candidates to improve their pharmacological profiles. The replacement of a 1-methylimidazole (B24206) moiety with a 1-methyl-1,2,3-triazole has been explored in the development of GlyT1 inhibitors, although this particular modification led to metabolic instability. nih.gov In another example, the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid led to a new series of anticonvulsant agents. nih.gov

The synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives demonstrates the incorporation of a heterocyclic ring system at the 2-position of the pyrrolidine core. researchgate.net This was achieved by converting N-benzyl-L-proline into a carbohydrazide, which was then reacted with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. researchgate.net

The following table provides examples of the introduction of diverse functional groups and heterocycles in pyrrolidine analogues and their resulting impact.

Table 2: Introduction of Functional Groups and Heterocycles in Pyrrolidine Analogues

Modification Introduced Group/Heterocycle Resulting Effect Reference Compound Class
Functional Group Introduction Phenyl ketone Most active derivatives among a series of PARP-1 and -2 inhibitors. nih.gov Phenyl ketone derivatives
Functional Group Transformation Amides, carbamides, tertiary amines, ureas Inactive inhibitors of GlyT1 when replacing a sulfonamide moiety. nih.gov GlyT1 inhibitors
Heterocycle Introduction 1,3,4-Oxadiazole Creation of novel pyrrolidine alkaloid analogues with potential pharmacological activity. researchgate.net N-benzylpyrrolidine derivatives
Heterocycle Replacement 1-Methyl-1,2,3-triazole Resulted in a metabolically unstable compound when replacing a 1-methylimidazole. nih.gov GlyT1 inhibitors

Chiral Pyrrolidine Analogues in Asymmetric Synthesis and Biological Research

Chirality is a fundamental aspect of medicinal chemistry, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. nih.gov The pyrrolidine scaffold is a valuable source of chirality, and its derivatives are widely used in asymmetric synthesis and biological research. unibo.itnih.gov Chiral pyrrolidine analogues can serve as chiral auxiliaries, organocatalysts, or as building blocks for the synthesis of complex, biologically active molecules. nih.govunibo.it

The stereoselective synthesis of chiral pyrrolidines is a well-established field, with numerous methods available to access enantiomerically pure compounds. nih.govnih.gov These methods often start from readily available chiral precursors such as proline or 4-hydroxyproline. nih.gov For example, C₂-symmetric 2,5-disubstituted pyrrolidines, which are important chiral auxiliaries, can be synthesized from d- or l-alanine. nih.gov

In biological research, the stereochemistry of the pyrrolidine ring and its substituents can have a profound impact on a molecule's interaction with its target protein. nih.gov As mentioned earlier, the orientation of a methyl group at the 3-position of the pyrrolidine ring can determine whether a compound acts as a pure antagonist or has a different activity profile. nih.gov Similarly, the cis- or trans-configuration of substituents at the 3 and 4 positions can be crucial for activity, as demonstrated in a series of PPARα/γ dual agonists where the cis-configuration was preferred. nih.gov

The use of chiral pyrrolidine analogues in asymmetric catalysis is also a significant area of research. unibo.it Diarylprolinol silyl (B83357) ethers, which are derived from proline, are powerful organocatalysts for the asymmetric functionalization of aldehydes. unibo.it The development of new chiral pyrrolidine-based organocatalysts continues to be an active area of investigation, with the aim of achieving higher enantioselectivities in a variety of chemical transformations. unibo.it

The table below highlights the role of chiral pyrrolidine analogues in both asymmetric synthesis and biological research.

Table 3: Chiral Pyrrolidine Analogues in Asymmetric Synthesis and Biological Research

Application Chiral Pyrrolidine Analogue Key Finding
Asymmetric Synthesis C₂-symmetric 2,5-disubstituted pyrrolidines Serve as effective chiral auxiliaries. nih.gov
Organocatalysis Diarylprolinol silyl ethers Efficiently catalyze the asymmetric functionalization of aldehydes. unibo.it
Biological Research 3-R-methylpyrrolidine derivatives The stereospecific orientation can change the binding mode within the hormone-binding pocket of the estrogen receptor. nih.gov
Biological Research cis-3,4-disubstituted pyrrolidines The cis-configuration of substituents is preferred for potent PPARα/γ dual agonists. nih.gov

Influence of Fluorine Atom Position on Analogous Structures

In the case of this compound analogues, modifying the position of the fluorine atom on the phenyl ring (e.g., to the 2- or 4-position) would be expected to produce compounds with different biological profiles. This is because the fluorine atom's electron-withdrawing inductive effect and its ability to participate in hydrogen bonding can vary depending on its location relative to the benzyl (B1604629) group and any other substituents on the ring.

Studies on fluorobenzoxaboroles have shown that the position of the fluorine atom influences the compound's antifungal activity. nih.gov For example, 5-fluoro-2,1-benzoxaborol-1(3H)-ol (Tavaborole) is a potent antifungal drug, and its isomers with fluorine at different positions exhibit varying levels of activity. nih.gov Similarly, research on fluorinated phenylboronic acids has demonstrated a close correlation between the fluorine atom's position and the compound's spectroscopic properties and acidity. researchgate.net

The effect of fluorine substitution is not limited to aromatic rings. The introduction of fluorine at the 4-position of the pyrrolidine ring in proline analogues can control the puckering of the ring, with trans-4-fluoroproline (B7722503) favoring an exo conformation and cis-4-fluoroproline favoring an endo conformation. nih.gov This conformational control can be a powerful tool in the design of constrained analogues with specific biological activities.

The following table summarizes the influence of fluorine atom position on the properties of analogous structures based on findings from various classes of compounds.

Table 4: Influence of Fluorine Atom Position on Analogous Structures

Compound Class Position of Fluorine Observed Effect
Fluorobenzoxaboroles Varied on the benzene (B151609) ring Influences antifungal activity. nih.gov
Fluorinated Phenylboronic Acids Varied on the phenyl ring Affects spectroscopic properties and acidity. researchgate.net
Proline Analogues cis/trans at the 4-position Controls the puckering of the pyrrolidine ring (endo/exo conformation). nih.gov
Pyrrolidine Sulfonamides para-F on the 3-phenyl ring Improved EC₅₀ values in a series of RORγt agonists. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-[(3-Fluorophenyl)methyl]pyrrolidine, and how are reaction conditions optimized?

The synthesis typically involves fluorinated precursors and transition metal catalysis. For example:

  • Nucleophilic substitution : Reacting 3-fluorobenzyl halides with pyrrolidine derivatives under basic conditions.
  • Reductive amination : Using 3-fluorophenyl ketones and pyrrolidine with reducing agents like NaBH₃CN. Key parameters include temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd for cross-coupling) to achieve yields >70% . Optimization Tip : Monitor reaction progress via TLC or HPLC to adjust time and avoid side products like over-alkylation .

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : To confirm substitution patterns (e.g., ¹⁹F NMR for fluorine position, ¹H NMR for pyrrolidine ring protons) .
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS showing [M+H]⁺ at m/z 208.2) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for hydrochloride salts . Example Data :
PropertyValueSource
Molecular FormulaC₁₁H₁₄FN
Molecular Weight179.24 g/mol
¹H NMR (CDCl₃)δ 2.5–3.5 (pyrrolidine ring)

Q. What mechanisms underlie the biological activity of fluorinated pyrrolidine derivatives?

Fluorine enhances lipophilicity and metabolic stability, enabling interactions with targets like G-protein-coupled receptors (GPCRs) or enzymes. For example:

  • Enzyme inhibition : The fluorophenyl group may block active sites via π-π stacking or hydrophobic interactions .
  • Receptor modulation : Stereochemistry at the pyrrolidine ring influences binding affinity (e.g., R vs. S enantiomers show 10-fold differences in IC₅₀) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what impact do they have on pharmacological profiles?

  • Chiral resolution : Use chiral auxiliaries (e.g., (R)-BINOL) or enantioselective catalysis (e.g., Ru-based catalysts for asymmetric hydrogenation) .
  • Impact : Stereocenters affect binding kinetics. For instance, the (2R,4R)-isomer of a related compound showed 90% higher serotonin receptor affinity than the (2S,4S)-form . Methodological Note : Combine circular dichroism (CD) and computational docking to predict bioactive conformers .

Q. How should researchers address contradictions in reported biological activities (e.g., anticancer vs. neurotoxic effects)?

Discrepancies may arise from:

  • Assay conditions : Varying cell lines (e.g., HEK293 vs. HeLa) or concentrations (µM vs. nM ranges).
  • Metabolic stability : Fluorine substitution can alter cytochrome P450 interactions, affecting metabolite profiles in vivo vs. in vitro . Resolution Strategy :
  • Validate findings across multiple models (e.g., primary cells, animal studies).
  • Use isotopic labeling (e.g., ¹⁸F) to track biodistribution and metabolite formation .

Q. What computational methods are effective for predicting the physicochemical properties of this compound?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G* basis sets.
  • MD Simulations : Analyze solvation dynamics and membrane permeability (e.g., GROMACS with lipid bilayer models) . Example Output :
PropertyPredicted ValueExperimental Value
LogP (lipophilicity)2.82.6 ± 0.2
Solubility (mg/mL)12.411.9

Q. How do in vitro and in vivo pharmacokinetic data for this compound compare, and what factors explain discrepancies?

  • In vitro limitations : Lack of hepatic metabolism in cell-based assays.
  • In vivo considerations : Plasma protein binding reduces free drug concentration. For example, a related pyrrolidine derivative showed 80% plasma protein binding in rats, lowering bioavailability . Methodological Recommendation : Use microsomal stability assays and PAMPA (parallel artificial membrane permeability) to bridge in vitro-in vivo gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.